2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Description
BenchChem offers high-quality 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)10-2-1-5-13-11(10)17-8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRRLLNTKYYIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS number and molecular weight of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Technical Profile: 2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic Acid [1][2]
Part 1: Executive Technical Summary
2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic Acid is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents. Structurally, it combines a nicotinic acid (pyridine-3-carboxylic acid) core with a tetrahydro-2H-pyran-4-yl-methoxy substituent at the 2-position.
This scaffold is strategically employed in medicinal chemistry to modulate physicochemical properties. The tetrahydropyran (THP) moiety serves as a polar, non-aromatic bioisostere for phenyl or cyclohexyl rings, significantly lowering lipophilicity (
Part 2: Physicochemical Characterization
The following data establishes the core identity of the compound. Researchers should use these parameters for procurement verification and analytical method development.
| Property | Specification |
| CAS Registry Number | 1083224-67-2 |
| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridine-3-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 237.25 g/mol |
| Exact Mass | 237.1001 |
| Physical State | Solid (White to Off-White Powder) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |
| pKa (Predicted) | Acid: ~3.5 | Pyridine Nitrogen: ~3.0 |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
Part 3: Structural Analysis & Design Rationale
The utility of this compound lies in its specific structural features that address common drug discovery challenges.
-
Nicotinic Acid Core : Acts as a privileged scaffold. The carboxylic acid at C3 is a primary vector for growing the molecule (e.g., via amide bonds), while the pyridine nitrogen can participate in hydrogen bonding or salt formation.
-
2-Alkoxy Substitution : The ether linkage at the 2-position is electronically distinct from 2-amino or 2-alkyl analogs. It deactivates the pyridine ring less than an amino group but provides metabolic stability against oxidative metabolism often seen at the 2-position of pyridines.
-
Tetrahydropyran (THP) Ring : This is the critical design element.
-
Solubility : The ether oxygen in the THP ring lowers
compared to a cyclohexyl analog ( ). -
Metabolic Stability : THP rings are generally resistant to CYP450-mediated oxidation compared to phenyl rings (which are prone to hydroxylation).
-
Structural Logic Diagram
Part 4: Synthetic Methodology
Objective : Synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid via Nucleophilic Aromatic Substitution (
Reaction Principle : The 2-position of nicotinic acid derivatives is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid (or ester/nitrile) group.
Protocol: Displacement
Reagents :
-
Substrate A : 2-Chloronicotinic acid (CAS: 2942-59-8) [1].
-
Nucleophile B : (Tetrahydro-2H-pyran-4-yl)methanol (CAS: 14774-37-9).
-
Base : Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (
). -
Solvent : Anhydrous DMF or DMSO.
Step-by-Step Procedure :
-
Activation of Nucleophile :
-
In a flame-dried round-bottom flask under inert atmosphere (
), dissolve (Tetrahydro-2H-pyran-4-yl)methanol (1.1 equiv) in anhydrous DMF. -
Cool to 0°C. Carefully add NaH (2.5 equiv). Note: Excess base is required to deprotonate both the alcohol and the carboxylic acid of the substrate.
-
Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Coupling :
-
Add 2-Chloronicotinic acid (1.0 equiv) to the reaction mixture.
-
Heat the mixture to 100°C for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass: 238
).
-
-
Workup & Isolation :
-
Cool the reaction to room temperature.
-
Quench carefully with water.
-
Acidify the aqueous phase to pH ~3–4 using 1N HCl. The product, being a free acid, should precipitate.
-
Filter the solid, wash with cold water and diethyl ether to remove unreacted alcohol.
-
Dry under vacuum.
-
-
Purification :
-
If necessary, recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (
gradient with 0.1% Formic Acid).
-
Synthesis Workflow Diagram
Part 5: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
-
HPLC Purity : >95% at 254 nm.
-
NMR (DMSO-
, 400 MHz) :-
Pyridine Ring : Look for 3 aromatic protons.
- ~8.3 ppm (dd, H6)
- ~8.1 ppm (dd, H4)
- ~7.0 ppm (dd, H5)
-
Linker :
~4.2 ppm (d, ). -
THP Ring :
- ~3.8 ppm (m, 2H, equatorial)
- ~3.3 ppm (m, 2H, axial)
- ~2.0 ppm (m, 1H, methine)
- ~1.6 ppm (m, 2H)
- ~1.3 ppm (m, 2H)
-
-
Mass Spectrometry :
-
ESI (+):
. -
ESI (-):
.
-
References
-
PubChem . Compound Summary for Nicotinic Acid. National Library of Medicine. Available at: [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for THP bioisosterism logic).
Sources
Physicochemical Characteristics of Tetrahydropyran-Substituted Nicotinic Acids
Executive Summary
This technical guide provides a comprehensive physicochemical profiling of tetrahydropyran (THP)-substituted nicotinic acids , a class of heterobiaryl scaffolds increasingly utilized in medicinal chemistry. By replacing traditional phenyl or cyclohexyl rings with the tetrahydropyran moiety, drug developers can significantly modulate lipophilicity (LogP), aqueous solubility, and metabolic stability while maintaining critical steric vectors.
This document details the synthetic access, structural properties, and experimental protocols required to characterize these compounds. It focuses specifically on 6-(tetrahydropyran-4-yl)nicotinic acid and its congeners, which serve as bioisosteres for biaryl systems in kinase inhibitors, GPR agonists, and metabolic disease targets.
Structural Considerations & Synthetic Access
The integration of a saturated oxygenated heterocycle (THP) onto an electron-deficient aromatic core (Nicotinic Acid) creates a unique push-pull electronic system. The THP ring acts as a lipophilicity-lowering bioisostere of a phenyl ring, reducing LogP by approximately 1.5–2.0 units while providing a hydrogen bond acceptor (the ether oxygen).
Synthetic Pathway: Suzuki-Miyaura Coupling
The most robust method for constructing the C–C bond between the pyridine ring and the THP ring is the Suzuki-Miyaura cross-coupling . This protocol utilizes a chloronicotinic ester and a tetrahydropyran-boronate.
Key Advantages:
-
Regiospecificity: Directs the THP group to the electron-deficient C6 or C5 position.
-
Scalability: Avoids the use of pyrophoric organolithium reagents.
-
Tolerance: Compatible with the ester moiety required for subsequent hydrolysis.
Visualization: Synthetic Workflow
The following diagram illustrates the critical pathway from commercially available starting materials to the final free acid.
Figure 1: Modular synthesis of THP-substituted nicotinic acids via Palladium-catalyzed cross-coupling.
Physicochemical Profiling
The introduction of the THP ring alters the physicochemical landscape of the nicotinic acid core. The following data summarizes the shift in properties when comparing the THP analog to its phenyl and cyclohexyl counterparts.
Comparative Property Analysis
Data represents calculated and representative experimental values for 6-substituted nicotinic acid derivatives.
| Property | Phenyl Derivative (Biaryl) | Cyclohexyl Derivative | THP Derivative (Target) | Impact of THP |
| LogP (Lipophilicity) | ~2.4 | ~2.6 | ~0.8 – 1.2 | Drastic reduction in lipophilicity; improved "drug-likeness". |
| Aqueous Solubility | Low (< 50 µM) | Low (< 20 µM) | High (> 200 µM) | Ether oxygen acts as H-bond acceptor, disrupting crystal lattice energy. |
| pKa (Pyridine N) | ~3.8 | ~4.2 | ~4.0 | Minimal electronic perturbation; primarily steric. |
| pKa (Carboxylic Acid) | ~3.5 | ~3.8 | ~3.7 | Maintained acidity; suitable for salt formation. |
| Metabolic Stability | High (CYP oxidation) | Low (Aliphatic hydroxylation) | Moderate/High | THP is less prone to oxidation than cyclohexyl but more stable than alkyl chains. |
Solubility & Ionization (pKa)
The THP-nicotinic acid scaffold is amphoteric but predominantly acidic.
-
Acidic Species (COOH): Ionizes at pH > 3.7.
-
Basic Species (Pyridine N): Protonates at pH < 4.0.
-
Zwitterionic Window: Between pH 2.0 and 4.0, the molecule may exist as a zwitterion, which often represents the solubility minimum (pI).
Critical Insight: Unlike the phenyl analog, the THP derivative maintains higher solubility even in its neutral form due to the solvation of the ether oxygen.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol A: Synthesis of 6-(Tetrahydropyran-4-yl)nicotinic acid
Objective: Gram-scale synthesis of the core scaffold.
-
Reagents: Charge a reaction flask with Methyl 6-chloronicotinate (1.0 equiv), Tetrahydropyran-4-boronic acid pinacol ester (1.1 equiv), and
(3.0 equiv). -
Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio). Degas with
for 15 minutes. -
Catalyst: Add
(0.05 equiv). -
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for disappearance of chloride.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient). -
Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the product.
-
Validation:
NMR must show the disappearance of the methyl ester singlet (~3.9 ppm) and the presence of THP multiplets (3.5–4.0 ppm).
Protocol B: LogD Determination (Shake-Flask Method)
Objective: Measure distribution coefficient at physiological pH (7.4).
-
Preparation: Prepare a saturated solution of the compound in octanol-saturated PBS buffer (pH 7.4).
-
Equilibration: Mix equal volumes of octanol and buffer phase containing the compound. Shake for 24 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
Mechanistic & Metabolic Logic
Understanding the metabolic fate of the THP ring is crucial for lead optimization. While the pyridine ring is generally stable, the THP ring can undergo oxidative metabolism.
Metabolic Liability Diagram
The following diagram maps the potential metabolic soft spots and the stabilizing effect of the nicotinic core.
Figure 2: Metabolic stability profile. The electron-deficient nicotinic acid core reduces the propensity for oxidative metabolism on the THP ring compared to isolated ethers.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Physicochemical Properties).
-
Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 56(3), 982–992. (Example of THP-Nicotinic acid derivatives in GPR40 agonists). Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Therapeutic Potential of 2-Alkoxynicotinic Acid Derivatives in Medicinal Chemistry
[1]
Executive Summary
The 2-alkoxynicotinic acid scaffold represents a versatile yet underutilized pharmacophore in medicinal chemistry.[1] While its nitrogen-substituted congeners (2-aminonicotinic acids, e.g., niflumic acid) are well-established non-steroidal anti-inflammatory drugs (NSAIDs), the 2-alkoxy and 2-aryloxy derivatives offer distinct physicochemical properties and therapeutic profiles. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and emerging therapeutic applications of this class, specifically focusing on their role as COX-2 inhibitors, P2X7 receptor antagonists, and bioisosteric alternatives to anilinonicotinic acids.
Chemical Architecture & Significance
The Scaffold
The core structure consists of a pyridine ring substituted with a carboxylic acid at position 3 and an alkoxy/aryloxy group at position 2. This substitution pattern creates a unique electronic environment compared to the 2-amino analogues.
-
Lipophilicity: The replacement of the -NH- group with -O- generally increases lipophilicity (LogP), enhancing membrane permeability.
-
Hydrogen Bonding: The ether oxygen acts solely as a hydrogen bond acceptor, whereas the secondary amine of niflumic acid acts as both a donor and acceptor. This alteration significantly impacts binding affinity in pockets requiring specific donor interactions (e.g., the Arg120 interaction in COX enzymes).
The Tautomeric Challenge
A critical synthetic consideration is the behavior of the precursor, 2-hydroxynicotinic acid. It exists in equilibrium with its tautomer, 2-pyridone-3-carboxylic acid. Direct alkylation of the 2-hydroxy form often yields the thermodynamically stable N-alkylated product (a pyridone derivative) rather than the desired O-alkylated (2-alkoxy) product.
Synthetic Strategies
To circumvent N-alkylation, the most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SNAr) on 2-chloronicotinic acid.
Primary Route: SNAr on 2-Chloronicotinic Acid
This pathway guarantees regioselectivity for the O-alkylated product. The chlorine atom at position 2 is highly activated for displacement due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-carboxylic acid (or ester) group.
Secondary Route: O-Alkylation of 2-Hydroxynicotinic Acid
Direct O-alkylation is possible but requires specific "hard/soft" acid-base control, often using silver salts (Ag2CO3) which favor the oxygen attack, or Mitsunobu conditions.
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes. The SNAr pathway (Red node) offers superior regiocontrol compared to direct alkylation of the pyridone.
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-fluorophenoxy)nicotinic acid (a potential anti-inflammatory lead).
Reagents
-
2-Chloronicotinic acid (1.0 eq)
-
4-Fluorophenol (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.5 eq)
-
Copper powder (Catalytic, 10 mol%) - Optional Ullmann-type enhancement
-
DMF (Dimethylformamide) - Anhydrous
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluorophenol (1.2 eq) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add K2CO3 (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ.
-
Addition: Add 2-chloronicotinic acid (1.0 eq) and copper powder (0.1 eq).
-
Reaction: Heat the mixture to 120°C under an inert atmosphere (N2 or Ar) for 6–12 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (10x volume).
-
Acidify carefully with 1N HCl to pH ~3–4. The product should precipitate as a solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water. If no precipitate forms, extract with Ethyl Acetate, dry over MgSO4, and purify via flash column chromatography.
Self-Validation Check: The appearance of a new spot on TLC and the disappearance of the starting chloride is the primary check. The final product should show a characteristic downfield shift in the pyridine ring protons in 1H NMR due to the aryloxy substituent.
Medicinal Chemistry & SAR
Therapeutic Target: Anti-Inflammatory (COX Inhibition)
2-Aryloxynicotinic acids serve as bioisosteres to niflumic acid. While the NH-bridge in niflumic acid is critical for potency against COX-2, the O-bridge derivatives often exhibit improved gastric safety profiles due to reduced acidity and altered local irritation mechanisms.
Key SAR Findings:
-
2-Position (Linker): The oxygen linker (-O-) reduces potency slightly compared to -NH- but significantly lowers gastric ulceration indices in rat models.
-
3-Position (Acid): Conversion of the carboxylic acid to a hydrazide or 1,3,4-oxadiazole often retains anti-inflammatory activity while mitigating direct acid-contact toxicity.
-
Aryl Substituents: Electron-withdrawing groups (F, Cl, CF3) on the 2-phenoxy ring enhance metabolic stability and potency.
Therapeutic Target: P2X7 Receptor Antagonism
The P2X7 receptor is a key player in neuropathic pain and inflammation.[2] Nicotinic acid amides have emerged as potent antagonists.
-
Mechanism: These compounds block the ATP-binding site or allosterically modulate the receptor to prevent pore formation and IL-1β release.[3]
-
Role of 2-Alkoxy: Small alkoxy groups (e.g., -OCH3, -OCH2CF3) at the 2-position of the nicotinamide core lock the conformation of the amide, optimizing fit within the hydrophobic pocket of the P2X7 receptor.
Data Summary: Comparative Activity
Table 1: Comparative profiles of 2-amino vs. 2-alkoxy derivatives.
| Feature | 2-Aminonicotinic Acids (e.g., Niflumic Acid) | 2-Alkoxynicotinic Acids |
| Primary Target | COX-1 / COX-2 | COX-2 / P2X7 / Agrochemicals |
| Linker Atom | Nitrogen (-NH-) | Oxygen (-O-) |
| H-Bonding | Donor & Acceptor | Acceptor Only |
| Lipophilicity | Moderate | High |
| Gastric Toxicity | High (Acid + Ion trapping) | Low (Reduced local irritation) |
| Metabolic Stability | Susceptible to N-oxidation | Stable Ether linkage |
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical modification zones on the 2-alkoxynicotinic acid scaffold for therapeutic optimization.
Caption: SAR optimization zones. Position 2 dictates the class (alkoxy vs amino), while Position 3 modulates pharmacokinetics and Position 5/6 controls metabolic stability.
References
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (2017). Describes the optimization of the SNAr reaction on 2-chloronicotinic acid.
-
Design and Synthesis of 2-phenoxynicotinic Acid Hydrazides as Anti-Inflammatory Agents. PubMed. (2010). Highlights the analgesic and anti-inflammatory potential of 2-phenoxy derivatives.[4]
-
Discovery of P2X7 receptor-selective antagonists. British Journal of Pharmacology. (2007). Reviews the structural requirements for P2X7 antagonists, including nicotinic acid derivatives.
-
Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. (2025).[5] Discusses the bioisosteric replacement strategies relevant to the nicotinic acid core.
-
Synthesis and biological evaluation of new nicotinic acid derivatives. Bioorganic Chemistry. (2024). Recent study on the anti-inflammatory activity of nicotinic acid scaffolds.[6][4][7][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Literature review of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid as a drug scaffold
The following technical guide provides an in-depth review of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid , analyzing its utility as a privileged scaffold in medicinal chemistry.
Executive Summary
2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid represents a strategic fusion of a validated pharmacophore (nicotinic acid) with a physicochemical modulator (tetrahydropyran). In modern drug discovery, this scaffold is not merely an intermediate but a "privileged structure" designed to optimize G-Protein Coupled Receptor (GPCR) ligands—specifically targeting metabolic (GPR109A, GPR40) and inflammatory pathways.
This guide dissects the scaffold's utility, detailing its synthesis, physicochemical advantages, and structural role in reducing off-target toxicity while enhancing metabolic stability.
Chemical Architecture & Physicochemical Profile[1][2]
The scaffold is composed of three distinct functional domains, each serving a specific medicinal chemistry purpose.
| Domain | Structural Component | Function |
| Head Group | Nicotinic Acid (Pyridine-3-carboxylic acid) | Pharmacophoric Anchor: Provides a zwitterionic core capable of forming salt bridges with arginine/lysine residues in receptor binding pockets (e.g., Arg258 in GPR40). |
| Linker | 2-Methoxy Ether (–O–CH₂–) | Conformational Hinge: Introduces rotational freedom while maintaining a specific distance between the polar head and the hydrophobic tail. The ether oxygen can also act as a weak H-bond acceptor. |
| Tail Group | Tetrahydro-2H-pyran (THP) | Lipophilicity Modulator: A bioisostere for phenyl or cyclohexyl rings. It lowers LogP (improving solubility) and blocks metabolic "soft spots" prone to CYP450 oxidation. |
Physicochemical Properties (Calculated)
-
Molecular Formula:
-
Molecular Weight: 237.25 Da
-
cLogP: ~1.2 (Ideal for oral bioavailability; significantly lower than phenyl analogs).
-
Topological Polar Surface Area (TPSA): ~66 Ų (Good membrane permeability).
-
pKa: ~3.8 (Carboxylic acid), ~2.5 (Pyridine nitrogen).
Synthesis & Manufacturing Protocol
The synthesis relies on a Nucleophilic Aromatic Substitution (
Mechanism of Action (Synthesis)
-
Activation: The base deprotonates the alcohol to form a potent nucleophile (alkoxide).
-
Addition: The alkoxide attacks the C-2 position of the pyridine ring.
-
Elimination: Chloride is expelled, restoring aromaticity and yielding the ether product.
Step-by-Step Protocol
-
Reagents: 2-Chloronicotinic acid (1.0 eq), (Tetrahydro-2H-pyran-4-yl)methanol (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq).
-
Solvent: Anhydrous DMF or DMSO.
Workflow:
-
Alkoxide Formation: In a flame-dried flask under
, dissolve (Tetrahydro-2H-pyran-4-yl)methanol in anhydrous DMF. Cool to 0°C. -
Deprotonation: Slowly add NaH. Stir for 30 min until gas evolution ceases.
-
Coupling: Add 2-Chloronicotinic acid (dissolved in minimal DMF) dropwise.
-
Reaction: Heat to 80–100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.
-
Workup: Cool to room temperature. Quench carefully with water.
-
Precipitation: Acidify the aqueous phase to pH ~3–4 using 1N HCl. The product, being a free acid, will precipitate.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH + 1% Acetic Acid).
Visualized Synthesis Pathway
Caption: SNAr synthesis route utilizing base-mediated coupling of chloronicotinic acid and THP-methanol.
Pharmacology & Target Engagement
This scaffold is primarily deployed in the design of agonists for Free Fatty Acid Receptors (FFARs) and Hydroxycarboxylic Acid Receptors (HCARs) .
A. GPR109A (HCAR2) Agonism
Nicotinic acid (Niacin) is a potent GPR109A agonist used to treat dyslipidemia. However, it causes severe cutaneous flushing via Langerhans cells.
-
Scaffold Strategy: Substituting the 2-position (as seen in this scaffold) alters the receptor residence time and binding mode.
-
Outcome: Derivatives using this scaffold aim to maintain the antilipemic effect (inhibition of adipocyte lipolysis) while reducing the
-arrestin recruitment responsible for flushing.
B. GPR40 (FFAR1) & GPR120 (FFAR4) Modulation
These receptors bind long-chain fatty acids to potentiate insulin secretion (GPR40) or reduce inflammation (GPR120).
-
Pharmacophore Match:
-
Acid Head: Mimics the carboxylate of endogenous fatty acids (e.g., DHA, EPA).
-
THP-Ether Tail: Mimics the aliphatic chain but with reduced lipophilicity. The THP ring occupies the hydrophobic "tunnel" of the receptor but avoids the solubility issues of long alkyl chains.
-
Mechanism of Action Diagram
Caption: Pharmacodynamic interaction map showing dual binding modes (electrostatic & hydrophobic) leading to receptor activation.
Medicinal Chemistry: Structure-Activity Relationship (SAR)
When optimizing this scaffold, the following SAR rules generally apply:
| Modification Site | Effect on Potency/Properties |
| Carboxylic Acid (C-3) | Critical. Conversion to ester or amide usually abolishes activity for GPR targets (which require the negative charge). Bioisosteric replacement with tetrazole is possible but may reduce permeability. |
| Pyridine Nitrogen | Modulator. The position of the N (nicotinic vs. isonicotinic) dictates the vector of the acid. Moving N to position 4 (isonicotinic) often changes selectivity from GPR109A to other targets. |
| Ether Linker | Spacer. Replacing Oxygen with Nitrogen (amine linker) increases rigidity and basicity. Replacing with Sulfur (thioether) increases lipophilicity and oxidation risk (sulfoxide formation). |
| THP Ring | Solubility Anchor. Replacing THP with Phenyl increases potency (better |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]
-
Offermanns, S. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Tetrahydropyran Synthesis and Properties. Retrieved from [Link]
Application Note: Synthesis of Amide Derivatives from 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Abstract & Introduction
This application note details the optimized protocols for synthesizing amide derivatives of 2-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid (referred to herein as Compound A ). This scaffold is a critical building block in medicinal chemistry, frequently appearing in the structural activity relationship (SAR) studies of PDE4 inhibitors, glucokinase activators, and various kinase inhibitors.
Compound A presents specific synthetic challenges due to the "ortho-effect" : the steric bulk of the tetrahydropyran-4-ylmethoxy group at the 2-position creates significant hindrance around the C3-carboxylic acid. Furthermore, the electron-withdrawing nature of the pyridine ring reduces the basicity of the system but can make the carbonyl carbon highly electrophilic once activated.
This guide provides three distinct protocols tailored to the nucleophilicity and steric profile of the coupling amine, ensuring high conversion and purity while minimizing common side reactions like decarboxylation or
Retrosynthetic Strategy & Critical Process Parameters
The choice of coupling method depends heavily on the amine partner. We categorize the strategy into three tiers:
-
Tier 1 (Aliphatic/Reactive Amines): Standard HATU activation. Fast, high-yielding, ideal for library synthesis.
-
Tier 2 (Hindered/Scale-up): Propylphosphonic Anhydride (T3P).[1][2][3] Excellent for sterically crowded systems, low toxicity, and easy aqueous workup.
-
Tier 3 (Anilines/Unreactive Amines): Acid Chloride generation via Oxalyl Chloride or Ghosez’s Reagent. Required when nucleophilicity is the limiting factor.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on amine properties.
Experimental Protocols
Method A: HATU-Mediated Coupling (Standard)
Best for: Primary/Secondary aliphatic amines, Medicinal Chemistry Library Generation.
Mechanism: HATU generates an active ester (O-At) which is highly reactive but stabilized by the pyridine nitrogen of the HOAt moiety (neighboring group participation), accelerating the reaction rate compared to HBTU.
Reagents:
-
Compound A (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMAc (Anhydrous)
Protocol:
-
Dissolve Compound A (100 mg, 0.42 mmol) in anhydrous DMF (2.0 mL).
-
Add DIPEA (0.22 mL, 1.26 mmol) and stir for 5 minutes at Room Temperature (RT).
-
Add HATU (192 mg, 0.50 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.
-
Add the Amine (0.46 mmol).
-
Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass: MW of Amine + 219).
-
Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
Tip: If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.
Method B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>5g), Sterically hindered amines, and "Green" chemistry requirements.
Why T3P? T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but does not suffer from the explosive risks of HOBt or the sensitization issues of DCC. The byproducts are water-soluble phosphonic acid salts, simplifying purification.
Reagents:
-
Compound A (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)
-
Solvent: EtOAc, MeTHF, or DMF.
Protocol:
-
Charge Compound A (1.0 g, 4.2 mmol) and the Amine (5.0 mmol) into a flask.
-
Add EtOAc (10 mL) and Pyridine (1.0 mL, 12.6 mmol).
-
Cool the mixture to 0°C.
-
Add T3P solution (50% in EtOAc, 3.0 mL, ~6.3 mmol) dropwise over 10 minutes.
-
Allow to warm to RT and stir for 12–24 hours.
-
Note: T3P reactions are slower than HATU but cleaner.
-
-
Workup: Add water (10 mL) and stir for 15 mins to quench excess T3P. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then sat. NaHCO₃, then brine.
-
Concentrate to yield the crude amide.
Method C: Acid Chloride Activation
Best for: Weak nucleophiles (Anilines, 2-aminopyridines) or extremely hindered systems.
Reagents:
-
Compound A (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
DCM (Dichloromethane)
-
Base for coupling: TEA (Triethylamine) or Pyridine.
Protocol:
-
Suspend Compound A (500 mg) in anhydrous DCM (5 mL) under Nitrogen.
-
Add catalytic DMF (2 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO, CO₂) will occur.
-
Stir at RT for 1 hour until gas evolution ceases and the solid dissolves (formation of acid chloride).
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride (Caution: volatile/toxic).
-
Redissolve the crude acid chloride in DCM (5 mL).
-
Add the weak nucleophile (Amine) (1.1 equiv) and TEA (2.0 equiv) at 0°C.
-
Stir at RT overnight.
Analytical Data & Troubleshooting
Comparative Performance Table
| Parameter | HATU (Method A) | T3P (Method B) | Acid Chloride (Method C) |
| Reaction Rate | Very Fast (<2h) | Slow (12-24h) | Fast (Activation) / Var (Coupling) |
| Steric Tolerance | Moderate | High | Very High |
| Purification | Difficult (Remove urea/HOAt) | Easy (Water soluble byproducts) | Moderate |
| Cost | High | Moderate | Low |
| Atom Economy | Low | High | High |
Troubleshooting Guide
-
Problem: Low conversion with steric bulk.
-
Solution: Switch to Method C. If using Method A, heat to 50°C (careful of epimerization if chiral amine is used).
-
-
Problem: Product is trapped in the aqueous layer during workup.
-
Solution: The pyridine nitrogen can be protonated.[4] Ensure the final extraction pH is ~7-8. Use DCM/IPA (3:1) for extraction if the product is polar.
-
-
Problem: Formation of N-acylurea (Method A).
-
Solution: This is a rearrangement byproduct. Ensure the amine is added after the activation time (but not too late). Switch to T3P to eliminate this pathway.
-
Workflow Visualization
The following diagram illustrates the chemical transformation and the critical intermediate states.
Figure 2: Mechanistic workflow from Starting Material (Compound A) to Target Amide.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177.
-
Archimica. (2024). Propylphosphonic Anhydride (T3P®) – The Water Scavenger. Application Guide. (Note: T3P is a trademark of Curia/Archimica).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][7] Tetrahedron, 61(46), 10827-10852.
Sources
Application Note: Esterification Strategies for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Executive Summary
The esterification of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid presents a classic challenge in heterocyclic chemistry: the "ortho-effect." The bulky 2-alkoxy substituent creates significant steric hindrance around the C3-carboxylic acid, while the electron-donating nature of the oxygen atom reduces the electrophilicity of the carbonyl carbon. Standard Fischer esterification (H₂SO₄/MeOH) often suffers from sluggish kinetics and incomplete conversion for this specific substrate.
This guide details two optimized protocols designed to overcome these barriers:
-
Method A (Acyl Chloride Activation): A robust, scalable protocol using Thionyl Chloride (SOCl₂) for high-throughput synthesis.
-
Method B (Carboxylate Alkylation): A mild, high-yielding protocol using Iodomethane (MeI) and Carbonate bases, ideal for small-scale medicinal chemistry where acidic conditions must be minimized.
Chemo-Structural Analysis & Strategy
The Challenge: Sterics and Electronics
The substrate contains a pyridine ring substituted at the 2-position with a (tetrahydro-2H-pyran-4-yl)methoxy group.[1]
-
Steric Shielding: The tetrahydropyran (THP) ring, linked via a methylene bridge, possesses significant conformational bulk. Located ortho to the carboxylic acid, it physically blocks the approach of nucleophiles (alcohols) to the carbonyl carbon.
-
Electronic Deactivation: The ether oxygen at C2 is an electron-donating group (EDG). Through resonance, it increases electron density on the pyridine ring and, by extension, the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted nicotinic acid.
Strategic Decision Matrix
The choice of method depends on the scale of reaction and downstream purification capabilities.
Figure 1: Decision matrix for selecting the optimal esterification route based on scale and substrate sensitivity.
Method A: Acyl Chloride Activation (Scalable)
Principle: This method converts the carboxylic acid into a highly reactive acid chloride intermediate using Thionyl Chloride (SOCl₂). The chloride is a superior leaving group, overcoming the electronic deactivation caused by the C2-alkoxy group.
Applicability: Preferred for multi-gram to kilogram scale-up. Safety Note: Generates HCl gas and SO₂. Requires a fume hood and a scrubber system.
Protocol 1: SOCl₂ Mediated Methanolysis
| Parameter | Specification |
| Reagents | Substrate (1.0 eq), Thionyl Chloride (2.0–3.0 eq), Methanol (Solvent/Reagent) |
| Concentration | 0.2 M to 0.5 M in Methanol |
| Temperature | 0°C (Addition) → Reflux (65°C, Reaction) |
| Time | 2–4 Hours |
| Yield Target | >95% |
Step-by-Step Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) or nitrogen inlet.
-
Solvent Charge: Add anhydrous Methanol (10 mL per gram of substrate) and cool to 0°C in an ice bath.
-
Activation (Critical Step): Add Thionyl Chloride (SOCl₂) dropwise over 20 minutes.
-
Note: The reaction is exothermic. Maintain temperature <10°C to prevent uncontrolled boiling.
-
-
Substrate Addition: Add 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid portion-wise to the cold solution.
-
Why: Adding the solid acid to the pre-formed HCl/MeOH complex ensures immediate activation and solubility.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) . Monitor by LC-MS or TLC (10% MeOH in DCM).
-
Endpoint: Disappearance of the acid peak (M+H 238) and appearance of the methyl ester (M+H 252).
-
-
Workup:
-
Cool to room temperature.[2]
-
Concentrate the mixture under reduced pressure to remove MeOH and excess SOCl₂.
-
Neutralization: The residue will be the hydrochloride salt. Dissolve in EtOAc and wash with saturated NaHCO₃ solution to liberate the free base.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Method B: Carboxylate Alkylation (Mild/Lab Scale)
Principle: Instead of activating the carbonyl carbon (which is hindered), this method utilizes the nucleophilicity of the carboxylate oxygen. By treating the acid with a base (K₂CO₃), the carboxylate anion is formed, which then performs an Sₙ2 attack on Iodomethane (MeI). This completely bypasses the steric hindrance at the carbonyl center.
Applicability: Ideal for medicinal chemistry, parallel synthesis, or if the THP ether linkage proves sensitive to the harsh HCl generated in Method A.
Protocol 2: Alkyl Halide Substitution
| Parameter | Specification |
| Reagents | Substrate (1.0 eq), Iodomethane (1.2–1.5 eq), K₂CO₃ (2.0 eq) |
| Solvent | DMF (Dimethylformamide) or Acetone |
| Temperature | Ambient (25°C) |
| Time | 4–12 Hours |
| Yield Target | >90% |
Step-by-Step Procedure:
-
Dissolution: In a vial or flask, dissolve the nicotinic acid derivative in DMF (5 mL per gram).
-
Deprotonation: Add Potassium Carbonate (K₂CO₃, granular or powdered). Stir for 15 minutes at room temperature.
-
Observation: The mixture may become a suspension. This is normal.
-
-
Alkylation: Add Iodomethane (MeI) dropwise.
-
Safety: MeI is a potent alkylating agent and suspected carcinogen. Use exclusively in a fume hood.
-
-
Reaction: Stir at room temperature.
-
Workup:
-
Dilute the reaction mixture with water (5x volume) and extract with Ethyl Acetate (EtOAc).
-
Wash the organic layer with water (to remove DMF) and brine.
-
Dry over MgSO₄ and concentrate.[4]
-
Purification: Usually yields pure product without chromatography.
-
Process Analytical Technology (PAT) & Troubleshooting
To ensure scientific integrity, the reaction must be monitored using quantitative methods.
Analytical Markers
-
1H NMR (CDCl₃):
-
Reactant: Carboxylic acid proton (broad singlet >10 ppm).
-
Product: Appearance of a sharp singlet at ~3.9 ppm (Methyl ester, -COOCH₃).
-
Diagnostic Shift: The C2-methylene protons (-O-CH₂-THP) usually appear around 4.2 ppm. Ensure this peak remains intact to confirm the ether linkage was not cleaved by acid (Method A).
-
-
HPLC/LC-MS:
-
Shift in retention time (RT). The ester is significantly less polar than the acid.
-
Mass shift: +14 amu (Acid 237 amu → Methyl Ester 251 amu).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Moisture in MeOH or old SOCl₂. | Use anhydrous MeOH. Distill SOCl₂ or use fresh bottle. Increase reflux time. |
| N-Methylation Byproduct (Method B) | Competition between O-alkylation and N-alkylation. | Use a non-polar solvent (Acetone) instead of DMF. Ensure K₂CO₃ is anhydrous. |
| THP Ring Cleavage | Acid concentration too high (Method A). | Switch to Method B. The acetal-like nature of THP can be sensitive to strong acids. |
Mechanistic Visualization
The following diagram illustrates the pathway for Method A, highlighting the activation step that overcomes the electronic deactivation of the pyridine ring.
Figure 2: Reaction pathway for Thionyl Chloride mediated esterification.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution and Ortho-effects).
-
Goossen, L. J., & Dougherty, D. A. (2000). "Steric and Electronic Effects in the Esterification of Aromatic Acids." Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24756774, 2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid. Retrieved from .
-
Vertex Pharmaceuticals. (2008). "Pyridine derivatives as glucokinase activators." World Intellectual Property Organization Patent WO2008052723. (Source for synthesis of similar 2-alkoxy nicotinic acid intermediates).
Sources
- 1. 1083224-67-2 | MFCD08751330 | 2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid [aaronchem.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling and Storage Protocols for Hygroscopic Nicotinic Acid Derivatives
Introduction: The Hygroscopicity Challenge
Nicotinic acid derivatives—specifically Nicotinamide Riboside (NR) , Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) , and Nicotinamide Adenine Dinucleotide (NAD+) —are pivotal in metabolic research and calcium signaling.[1] However, their utility is frequently compromised by their acute hygroscopicity.
These compounds do not merely "get wet"; they undergo moisture-induced chemical degradation. The primary failure mode is the hydrolysis of the
Mechanism of Failure: Why Moisture is Fatal
To handle these compounds effectively, one must understand the causality of degradation. Moisture absorption initiates a cascade of irreversible reactions.
The Hydrolysis Pathway
For Nicotinamide Riboside (NR) and NAD+, the critical weak point is the bond between the nicotinamide moiety and the ribose sugar. Water acts as a nucleophile, a reaction significantly accelerated by alkaline conditions and elevated temperatures.
-
Step 1: Moisture absorption lowers the local glass transition temperature (
) of the amorphous solid, increasing molecular mobility. -
Step 2: Nucleophilic attack of water on the glycosidic carbon.
-
Step 3: Irreversible cleavage yielding Nicotinamide (a reaction inhibitor) and Ribose/ADP-Ribose .[1]
Degradation Pathway Diagram[2]
Figure 1: Moisture-induced hydrolysis pathway of nicotinic acid derivatives.[1] Note that the breakdown product, Nicotinamide, often acts as a feedback inhibitor in biological assays, doubling the experimental error.
Protocol 1: Material Reception & Storage Architecture
Objective: Establish a "Chain of Dryness" immediately upon receipt. Rationale: Most degradation occurs within 24 hours of the first seal-break due to condensation.
The "Thermal Equilibration" Rule
Never open a shipment box immediately if it contains cold packs.
-
Quarantine: Place the unopened shipment box in a 4°C cold room for 4 hours, then at room temperature (20-25°C) for 2 hours.
-
Logic: This prevents atmospheric moisture from condensing on the cold vial surface (and inside the cap) when opened.
Storage Hierarchy
| Storage Tier | Condition | Application |
| Master Stock | -80°C, Argon purged, Parafilm sealed | Long-term archiving (>6 months) |
| Working Stock | -20°C, Desiccator cabinet (<20% RH) | Routine use (Weekly access) |
| Solubilized | -80°C, pH 4.0-6.0, Single-use aliquots | Immediate assay use |
Critical Note: Do not store these derivatives at -20°C in a standard frost-free freezer without a secondary desiccant container. The freeze-thaw cycles of the freezer introduce moisture.
Protocol 2: The "Dry Chain" Handling Workflow
Objective: Solubilize the solid without exposing it to ambient humidity. Equipment: Glove box (ideal) or "Rapid Weighing" station (acceptable).
Method A: The Inert Gas Syringe Technique (Recommended)
Instead of weighing the solid (which exposes it to air), add solvent to the vial.[1]
-
Calculate: Determine the exact volume of solvent needed based on the mass reported on the Certificate of Analysis (CoA).
-
Note: Manufacturers typically overfill by 5-10%. For absolute precision, this method requires quantitative transfer.
-
-
Purge: Flush a syringe with anhydrous Nitrogen or Argon.
-
Inject: Pierce the septum (if available) or quickly open/dispense solvent/close.
-
Dissolve: Vortex until clear.
-
Aliquoting: Immediately dispense into single-use PCR tubes or amber vials.
-
Flash Freeze: Snap freeze in liquid nitrogen and store at -80°C.
Method B: Rapid Weighing (If Balance is Required)
If you must weigh a specific amount:
-
Environment: Relative Humidity (RH) must be <40%. Use a benchtop dehumidifier if necessary.
-
Tools: Use anti-static weighing boats. Static charge attracts moisture-laden dust.
-
Time Limit: The "Open Vial Time" must be <60 seconds .
-
Desiccant: Keep a small jar of activated silica gel inside the balance chamber.
Handling Workflow Diagram
Figure 2: Decision tree for handling hygroscopic solids to minimize moisture exposure.
Solubilization & Solution Stability[1][3][4][5]
The pH Trap: Many researchers dissolve NAD/NR in PBS (pH 7.4). This is a mistake for storage.
-
Fact: Nicotinamide riboside and NAD+ are most stable in slightly acidic conditions (pH 2.0 – 6.0).[1]
-
Mechanism: At alkaline pH, the pyridinium ring becomes susceptible to nucleophilic attack by hydroxide ions.
Protocol:
-
Solvent: Use water (nuclease-free) or 10mM Sodium Acetate (pH 5.0).[1]
-
Avoid: Phosphate buffers at pH > 7.5 for long-term storage.
-
Thawing: Thaw aliquots on ice. Never re-freeze a thawed aliquot.
Quality Control: Self-Validating the System
How do you know if your batch has degraded? Implement these checks.
The A260/A340 Ratio Check (For NAD/NADH)
-
Principle: Oxidized forms (NAD+) absorb at 260 nm but not 340 nm.[1] Reduced forms (NADH) absorb at 340 nm.[1][2]
-
Test: Measure A260 and A340.
-
Pass Criteria: Pure NAD+ should have negligible A340. A high A260/A280 ratio (~0.82 for NADP) indicates purity.[1]
HPLC Validation (For NR/NAADP)
-
Column: C18 Reverse Phase.
-
Mobile Phase: 20 mM Ammonium Acetate (pH 5.0) / Methanol gradient.
-
Detection: UV at 254 nm.
-
Indicator: Appearance of a distinct peak for Nicotinamide (retention time usually earlier than NR) indicates degradation.[1]
Stability Data Summary
| Compound | pH 2-6 (4°C) | pH 7.4 (RT) | pH 9.0 (RT) | Major Degradant |
| NAD+ | Stable (>2 weeks) | Unstable (~24 hrs) | Rapid Degradation | Nicotinamide + ADP-Ribose |
| NADH | Unstable (Acid labile) | Stable | Stable | ADP-Ribose + Nicotinamide |
| NR (Chloride) | Stable | Degradation (>48 hrs) | Rapid Hydrolysis | Nicotinamide + Ribose |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Powder is sticky/clumped | Moisture ingress during storage.[1] | Discard. Hydrolysis has likely started. Do not use for kinetic assays. |
| High background in assay | Presence of free Nicotinamide. | Check HPLC trace. Use fresh aliquot. Ensure storage was at -80°C. |
| Lower than expected Vmax | Concentration error due to water weight. | Correct concentration using A260 extinction coefficient, not weighed mass. |
| Yellow discoloration | Oxidation or contamination. | Discard. |
References
-
Manto, K., et al. (2019).[1] Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside. Food & Nutrition Research. Retrieved from [Link]
-
World Health Organization (WHO). (2006).[1] General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
Sources
In vitro assay preparation using 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Application Notes & Protocols
Topic: In Vitro Assay Preparation and Functional Characterization of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the in vitro characterization of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid, a structural analog of nicotinic acid. As a nicotinic acid derivative, this compound is predicted to exert its primary effects through the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[1][2] HCA2 is a Gαi-coupled G-protein coupled receptor (GPCR) whose activation initiates distinct intracellular signaling cascades, primarily the inhibition of adenylyl cyclase and the recruitment of β-arrestin.[3][4] This guide presents detailed, field-proven protocols for quantifying these two key signaling events: a competitive cAMP inhibition assay and a β-arrestin recruitment assay. The methodologies are designed to be robust and adaptable, enabling researchers to determine the potency and efficacy of this compound and elucidate its functional profile at the HCA2 receptor.
Background: The HCA2 (GPR109A) Signaling Axis
The Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) is a high-affinity receptor for nicotinic acid (niacin) and the endogenous ketone body β-hydroxybutyrate.[1][5] It is predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[6][7] As a member of the Gαi subfamily of GPCRs, its activation by an agonist like nicotinic acid initiates a canonical signaling pathway characterized by the inhibition of intracellular cyclic adenosine monophosphate (cAMP) production.[5][8]
Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated Gαi subunit. This activation causes the dissociation of the Gαi-GTP and Gβγ subunits.[4] The freed Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in the intracellular concentration of the second messenger cAMP.[3]
Simultaneously, the agonist-occupied receptor becomes a substrate for G-protein coupled receptor kinases (GRKs). GRK-mediated phosphorylation of the receptor's intracellular loops and C-terminal tail creates a high-affinity binding site for β-arrestin proteins.[4] The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, effectively desensitizing the receptor, and targets it for internalization via clathrin-coated pits.[4][9] This β-arrestin recruitment is a distinct, measurable event that can also initiate G-protein-independent signaling pathways.[9][10] Therefore, a comprehensive in vitro characterization of an HCA2 agonist involves quantifying both G-protein-dependent (cAMP inhibition) and G-protein-independent (β-arrestin recruitment) signaling events.
Caption: HCA2 (GPR109A) signaling pathway upon agonist activation.
Compound Profile and Handling
-
Compound Name: 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
-
Molecular Formula: C₁₂H₁₅NO₄
-
Appearance: White to off-white solid.
-
Solubility: Soluble in DMSO (≥10 mM) and ethanol. For aqueous buffers, solubility is pH-dependent; prepare stock solutions in an organic solvent.
-
Storage: Store solid compound at 4°C for short-term and -20°C for long-term. Store stock solutions in DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Stock Solution: For a 10 mM stock solution, dissolve the appropriate mass of the compound in high-purity DMSO. For example, for a compound with a molecular weight of 237.25 g/mol , dissolve 2.37 mg in 1 mL of DMSO. Vortex thoroughly until fully dissolved.
Protocol 1: Gαi-Mediated cAMP Inhibition Assay
This protocol measures the ability of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid to inhibit cAMP production in cells expressing HCA2. The assay uses forskolin to stimulate adenylyl cyclase, thereby increasing basal cAMP levels and creating a robust signal window to measure inhibition by a Gαi-coupled agonist.[3] A homogenous time-resolved fluorescence (HTRF) competitive immunoassay is described here, though other formats like luminescence-based biosensors are also suitable.[3][11]
Experimental Workflow: cAMP Inhibition Assay
Caption: Step-by-step workflow for the HCA2 cAMP inhibition assay.
A. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human HCA2 (e.g., from EuroscreenFast or created in-house).[12]
-
Test Compound: 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid.
-
Positive Control: Nicotinic Acid.[13]
-
Assay Plates: 384-well, low-volume, white, tissue-culture treated plates.
-
Reagents:
-
Cell culture medium (e.g., F-12K for CHO-K1) with 10% FBS, Penicillin/Streptomycin.
-
Stimulation Buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, 500 µM IBMX).
-
Forskolin.
-
cAMP Assay Kit (e.g., Cisbio cAMP dynamic 2 HTRF kit).[3]
-
-
Equipment: Multimode plate reader with HTRF capability, automated liquid handler (recommended), CO₂ incubator.
B. Step-by-Step Methodology
-
Cell Plating:
-
Culture CHO-K1-hHCA2 cells to ~80-90% confluency.
-
Harvest cells using trypsin and resuspend in fresh culture medium.
-
Determine cell density and adjust to 500,000 cells/mL.
-
Dispense 10 µL of cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10-point, 1:3 serial dilution of the test compound and nicotinic acid in DMSO, starting from a 10 mM stock. This creates a concentration series from 10 mM down to ~0.5 µM.
-
Dilute these DMSO stocks 1:50 into Stimulation Buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should be ≤0.5%.
-
-
Assay Execution:
-
Carefully remove culture medium from the cell plate.
-
Add 5 µL of Stimulation Buffer to all wells.
-
Add 5 µL of the 4X compound dilutions to the respective wells. For controls, add 5 µL of buffer with 2% DMSO (vehicle control).
-
Incubate for 30 minutes at room temperature.
-
Prepare a 4X solution of forskolin in Stimulation Buffer at its pre-determined EC₈₀ concentration (typically ~1-10 µM).
-
Add 5 µL of the 4X forskolin solution to all wells except the "no stimulation" control wells. Add 5 µL of buffer to these wells instead.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Detection (as per Cisbio kit protocol):
-
Add 5 µL of cAMP-d2 conjugate working solution to each well.
-
Add 5 µL of anti-cAMP-Europium Cryptate working solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
C. Data Analysis
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data as a percentage of inhibition relative to the forskolin-stimulated (0% inhibition) and non-stimulated (100% inhibition) controls.
-
Plot the % Inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of agonist causing 50% inhibition of the forskolin response. | 150 nM |
| Top Plateau | Maximum % Inhibition achieved. | ~100% |
| Bottom Plateau | Minimum % Inhibition (response at lowest agonist concentration). | ~0% |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
Protocol 2: β-Arrestin Recruitment Assay
This protocol quantifies the recruitment of β-arrestin to the HCA2 receptor upon agonist stimulation. The DiscoverX PathHunter® assay, based on Enzyme Fragment Complementation (EFC), is a widely used platform for this purpose.[9][14]
A. Materials and Reagents
-
Cell Line: PathHunter® eXpress CHO-K1 hGPR109A β-Arrestin GPCR Assay cell line (DiscoverX).
-
Test Compound: 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid.
-
Positive Control: Nicotinic Acid.
-
Assay Plates: 384-well, white, solid bottom, tissue-culture treated plates.
-
Reagents:
-
PathHunter® eXpress cell plating reagents.
-
PathHunter® Detection Reagent Kit (containing Galacton Star® substrate, Emerald II® enhancer, and Cell Assay Buffer).[9]
-
-
Equipment: Multimode plate reader with glow luminescence capability, CO₂ incubator.
B. Step-by-Step Methodology
-
Cell Plating:
-
Thaw the vial of PathHunter® eXpress cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to the provided tube of Cell Plating Reagent. Mix gently by inversion.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a 6-point, 1:5 serial dilution of the test compound and nicotinic acid in assay buffer, starting from a high concentration (e.g., 1 mM). This will be the 5X final concentration plate.
-
Add 2.5 µL of the 5X compound dilutions to the respective wells of the cell plate.
-
Incubate the plate for 90 minutes at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagents to room temperature.
-
Prepare the detection reagent working solution by mixing the kit components as per the manufacturer's protocol.
-
Add 12.5 µL of the working detection solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a plate reader with a glow luminescence setting (0.5-1 second integration time).
-
C. Data Analysis
-
The raw data is in Relative Light Units (RLU).
-
Normalize the data as "Fold Induction" over the vehicle control: (RLU of sample / Average RLU of vehicle control).
-
Plot the Fold Induction against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of compound that produces 50% of the maximal response.
| Parameter | Description | Example Value |
| EC₅₀ | Concentration of agonist causing 50% maximal β-arrestin recruitment. | 250 nM |
| Emax | Maximum Fold Induction over baseline. | 8.5-fold |
| Bottom Plateau | Fold Induction at lowest agonist concentration. | ~1.0 |
| Hill Slope | The steepness of the dose-response curve. | ~1.2 |
References
- Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent.
- DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX.
- Creative Bioarray. cAMP Assay.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Multispan, Inc. MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc.
- Zeng, F., Weng, J., & He, Y. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLoS ONE, 7(10), e46135.
- National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.
- Wikipedia. Nicotinic agonist. Wikipedia.
- Revvity. Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs. Revvity.
- MDPI. (2021).
- Lapo, J., et al. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol.
- AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio.
- Semantic Scholar.
- Directive Publications. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
- Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178.
- Frontiers. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
- American Journal of Physiology-Cell Physiology. (2018). Recent progress in assays for GPCR drug discovery. American Physiological Society.
- Newhouse, P. A. (2018). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Nicotine & Tobacco Research, 20(10), 1177-1188.
- Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports, 13(1), 19163.
- Thermo Fisher Scientific. Tango GPCR Assay System. Thermo Fisher Scientific.
- DiscoveRx Corporation. PathHunter® β-Arrestin GPCR Assays. Eurofins DiscoverX.
- ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
- YouTube. (2024).
- IUPHAR/BPS Guide to PHARMACOLOGY. HCA₂ receptor. IUPHAR/BPS.
- Wikipedia. Nicotinic acid. Wikipedia.
- Bunnelle, W. H., et al. (2012). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Current Topics in Medicinal Chemistry, 6(3), 195-225.
- EuroscreenFast. Hydroxycarboxylic acid HCA2 Binding (FAST-0350B). EuroscreenFast.
- PubMed. (2008). Nicotinic acid receptor agonists. PubMed.
- Wikipedia. Hydroxycarboxylic acid receptor 2. Wikipedia.
- PubMed. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
- Wiley Online Library. (2024). The hydroxycarboxylic acid receptor HCA2 is required for the protective effect of ketogenic diet in epilepsy. Epilepsia.
- ResearchGate. (2020). Expression of hydroxy‐carboxylic acid receptor 2 (HCA2) in the spinal....
- ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
- IOVS. (2012).
- ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
- PubMed. (2008). Mechanism of action of niacin. PubMed.
- Singh, N., et al. (2014). Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis. Immunity, 40(1), 128-139.
- PubMed Central.
- Frontiers. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology.
- PubMed Central. (2020).
- NIOSH. (1986). Percutaneous penetration of nicotinates: in vivo and in vitro measurements. CDC Stacks.
Sources
- 1. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. directivepublications.org [directivepublications.org]
- 7. The hydroxycarboxylic acid receptor HCA2 is required for the protective effect of ketogenic diet in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. agilent.com [agilent.com]
- 12. Hydroxycarboxylic acid HCA2 Binding (FAST-0350B) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 13. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting ether linkage instability in acidic conditions for nicotinic derivatives
Topic: Troubleshooting Ether Linkage Instability in Acidic Conditions for Nicotinic Derivatives
Ticket ID: NICO-ETHER-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Paradox: Ether linkages (
When you encounter instability in acidic conditions, it is rarely a simple hydrolysis. It is almost invariably a nucleophile-assisted dealkylation triggered by the protonation of the pyridine ring.
Diagnostic Flowchart: Root Cause Analysis
Before modifying your synthesis, use this decision tree to pinpoint the failure mode.
Figure 1: Diagnostic logic flow for identifying the mechanism of ether cleavage in pyridine systems.
The Mechanism: Why Nicotinic Ethers Fail
To fix the problem, you must understand the "Protonation Trap."
In a standard phenyl ether, the oxygen lone pair donates into the ring, strengthening the
-
N-Protonation (Fast): The pyridine nitrogen is protonated first (
). This creates a powerful electron-withdrawing pyridinium core. -
Inductive Pull: The pyridinium ring pulls electron density away from the ether oxygen. This makes the oxygen less basic (harder to protonate) but makes the alkyl carbon (
) highly susceptible to nucleophilic attack.
If your acid contains a nucleophile (like Chloride in HCl), it attacks the alkyl group, cleaving the ether to form a pyridinol and an alkyl halide .
Pathway Visualization
Figure 2: The acid-catalyzed nucleophilic dealkylation pathway specific to pyridine derivatives.
Troubleshooting Guide (Q&A)
Scenario A: "I am losing my ethyl ether during HCl salt formation."
Q: Why is this happening? I thought HCl salts were standard.
A: While standard for amines, HCl is risky for electron-deficient ethers. The chloride ion (
Corrective Action:
-
Immediate: Switch to a non-nucleophilic acid .
-
Recommendation: Use Sulfuric Acid (
) or Methanesulfonic Acid (MsOH) . The bisulfate ( ) and mesylate ( ) anions are non-nucleophilic and will not cleave the ether bond. -
Alternative: If a halide salt is required for bio-data, use cool conditions (<0°C) during salt formation and avoid excess acid.
Scenario B: "The ether is stable in H2SO4, but cleaves during workup."
Q: My reaction shows the product is stable, but after quenching, I lose yield. A: This suggests a thermal spike or pH overshoot .
-
Exotherm: Neutralizing strong acid generates massive heat. High temp + Acid = Cleavage.
-
Local Hotspots: Adding base too fast creates local zones of high heat where cleavage accelerates.
Corrective Action:
-
Protocol: quench into ice-water , not room temp water.
-
Buffer: Use a buffered quench (e.g., Sodium Citrate) rather than strong NaOH to prevent "pH shock" where the solution swings wildly between extremes.
Scenario C: "I have a t-Butyl or Benzyl ether on the nicotinic ring."
Q: It falls apart even with weak acids.
A: These groups cleave via an
Corrective Action:
-
Design Change: These protecting groups are designed to be acid-labile. If you need acid stability, you must switch to a Methyl or Trifluoromethyl ether.
-
Mitigation: If you cannot change the group, perform all acidic steps in anhydrous conditions (e.g., HCl in Dioxane) to prevent hydrolysis, though dealkylation by Cl- is still a risk.
Data & Chemical Compatibility
Acid Selection Matrix for Nicotinic Ethers
| Acid Type | Anion Nucleophilicity | Risk Level | Mechanism of Failure | Recommended Use |
| Hydroiodic (HI) | High | Critical | Fast | Never (unless cleaving on purpose) |
| Hydrobromic (HBr) | High | High | Avoid | |
| Hydrochloric (HCl) | Moderate | Medium | Slow | Only at < 0°C |
| Sulfuric ( | None | Low | Preferred for salt formation | |
| TFA | Very Low | Low | Preferred for HPLC/Purification | |
| Acetic Acid | None | Safe | N/A | Safe solvent |
Validated Protocol: Stability Testing
Before scaling up, run this Differential Stress Test to validate your linkage.
Objective: Determine if instability is driven by the Proton (
Step-by-Step:
-
Prepare 3 Vials containing 10 mg of your Nicotinic Ether.
-
Vial A (Control): Dissolve in 1 mL Methanol.
-
Vial B (Proton Stress): Dissolve in 1 mL 1M
(Proton source, no nucleophile). -
Vial C (Nucleophile Stress): Dissolve in 1 mL 1M HCl (Proton + Nucleophile).
-
Incubation: Heat all vials to 50°C for 1 hour.
-
Analysis: Analyze via HPLC/UPLC (monitor disappearance of SM and appearance of Pyridinol peak).
Interpretation:
-
Stable in B & C: Robust linkage. Safe to proceed.
-
Stable in B, Degraded in C: Instability is Nucleophile-Driven . Switch production acid to
or MsOH. -
Degraded in B & C: Instability is
/ Hydrolysis . The alkyl group (R) is too labile (e.g., t-Butyl). You must redesign the molecule or avoid aqueous acid entirely.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Weissman, S. A., & Zewge, D. (2005). "Recent Advances in Ether Dealkylation." Tetrahedron, 61(33), 7833-7863. (Detailed review of mechanisms including acid-mediated cleavage).
-
Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. (Explains the electron-deficient nature of the pyridinium ring).
-
Master Organic Chemistry. (2014). "Cleavage of Ethers with Acid."[1][2][3][4][5][6][7] (General mechanism for SN1/SN2 ether cleavage).[2][3][4][5][8]
-
Chemistry LibreTexts. (2023). "Acidic Cleavage of Ethers."[2][3][4][5][6][7] (Educational resource on reaction kinetics and anion effects).[3][4]
Disclaimer: This guide is for research purposes only. Always consult MSDS and perform safety assessments before handling strong acids or pyridine derivatives.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Decarboxylation in Nicotinic Acid Analog Synthesis
Welcome to the technical support center for chemists and researchers engaged in the synthesis of nicotinic acid analogs. This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately minimize the unwanted side reaction of decarboxylation. As drug development professionals, achieving high-purity, high-yield synthesis is paramount. This resource will equip you with the knowledge to navigate this common synthetic hurdle.
Section 1: Understanding the Enemy: The Decarboxylation Mechanism
Before we can effectively combat decarboxylation, we must first understand its nature.
FAQ: What is decarboxylation and why is it a problem for nicotinic acid analogs?
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1] In the context of nicotinic acid analog synthesis, this is a significant side reaction as it leads to the formation of a pyridine byproduct, thereby reducing the yield and purity of your target molecule. The stability of the resulting carbanion intermediate is a key factor driving this reaction.[1]
FAQ: What is the generally accepted mechanism for the decarboxylation of nicotinic acid?
The decarboxylation of pyridinecarboxylic acids, such as nicotinic acid, is believed to proceed through the formation of a zwitterionic intermediate.[2] The proximity of the nitrogen atom to the carboxyl group plays a crucial role in stabilizing the transition state. Picolinic acid (carboxyl group at the 2-position) decarboxylates much faster than isonicotinic acid (4-position) and nicotinic acid (3-position), which is relatively stable under normal conditions.[2]
Sources
Controlling regioselectivity during the functionalization of the pyridine ring
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Controlling Regioselectivity in Pyridine Ring Functionalization
Introduction: The "Problem Child" of Heterocycles
Welcome to the Pyridine Support Center. If you are here, you are likely experiencing one of three frustrations: your electrophile won't react, your nucleophile attacked the wrong carbon, or your lithium base caused your halogen to migrate unexpectedly.
Pyridine is π-deficient (electron-poor) due to the electronegative nitrogen atom, which pulls density away from the ring carbons. This creates a permanent dipole that dictates reactivity:
-
C2/C6 (Ortho): Highly electron-deficient (Target for Nucleophiles/Radicals).
-
C3/C5 (Meta): Least deactivated (Target for Electrophiles, but still sluggish).
-
C4 (Para): Electron-deficient (Target for Nucleophiles/Radicals).
This guide is structured to troubleshoot these specific pathways.
Module 1: Electrophilic Aromatic Substitution (EAS)
The Issue: "My reaction conditions are harsh, yet the yield is <5%. I need to install a group at C4, but I'm only getting trace C3 product."
Diagnostics & Troubleshooting
Standard EAS (nitration, halogenation) on pyridine is notoriously difficult because the nitrogen lone pair gets protonated (or coordinated by Lewis acids) first. This forms the pyridinium ion , which is even more electron-deficient than pyridine itself, effectively shutting down the reaction.
Protocol A: The N-Oxide "Switch" (The Standard Fix) To functionalize C2 or C4 with electrophiles, you must reverse the electronic bias using N-oxide activation.
-
Step 1: Oxidation. Treat pyridine with m-CPBA or H₂O₂/Urea to form Pyridine-N-oxide. The oxygen donates electron density back into the ring (resonance) at C2 and C4.
-
Step 2: Functionalization. Perform nitration or halogenation.[1]
-
Step 3: Deoxygenation. Reduce the N-O bond (e.g., PCl₃ or Zn/AcOH) to restore the pyridine.
Q: Why am I getting C2 halogenation when I want C4? A: This is often reagent-dependent.
-
Direct Chlorination (POCl₃/PCl₅): Favors C2/C6 via an addition-elimination mechanism involving the oxygen.
-
Nitration (HNO₃/H₂SO₄): On the N-oxide, this favors C4 because the C4-intermediate has a more stable resonance contributor than the C2-intermediate.
Visual Workflow: EAS vs. N-Oxide Activation
Caption: Comparison of direct EAS failure modes vs. N-oxide activation success pathways.
Module 2: Radical & Nucleophilic Attacks (Minisci & SₙAr)
The Issue: "I'm using Minisci conditions to alkylate my pyridine. I need the C4 isomer, but I'm getting a 1:1 mixture of C2 and C4."
Diagnostics & Troubleshooting
The Minisci reaction involves the addition of a nucleophilic alkyl radical to the protonated pyridine ring.[2]
-
The Trap: Both C2 and C4 are electron-deficient and attract the radical.
-
The Fix: Sterics and Acid Control.
Q: How do I force C4 selectivity in Minisci reactions? A: You cannot rely purely on electronics. You must use steric blocking or radical tuning .
-
Blocking Groups: Pre-install a halogen (Cl/Br) at C2. Perform the Minisci (forcing C4 or C6), then remove the halogen via hydrogenolysis.
-
Advanced Method (Baran's Maleate Protocol): Use a maleate-derived blocking group on the Nitrogen. This sterically shields C2/C6, funneling the radical exclusively to C4.
Q: My SₙAr reaction (displacement of halide) is too slow. A: Check your leaving group. Unlike standard Sₙ1/Sₙ2, SₙAr on pyridine follows the trend: F >> Cl ≈ Br > I . The rate-determining step is the nucleophilic attack (breaking aromaticity), which is accelerated by the high electronegativity of Fluorine stabilizing the Meisenheimer complex. Switch to 2-fluoropyridine.
Module 3: Organometallics & The "Halogen Dance"
The Issue: "I treated 2-bromo-3-fluoropyridine with LDA intending to lithiate at C4, but my electrophile ended up at C2, and the bromine moved!"
Diagnostics & Troubleshooting
This is the classic Base-Catalyzed Halogen Dance (BCHD) .
-
Mechanism: Lithium bases (LDA, LiTMP) remove the most acidic proton. In halopyridines, the proton ortho to the halogen is acidified.
-
The Dance: Once lithiated, the anion can attack a different molecule of the starting material, causing the halogen to migrate to the more stable position (thermodynamic control).
Protocol: Preventing the Dance (Kinetic Control)
-
Temperature is Critical: You must keep the reaction at -78°C or lower. The halogen dance is often triggered by warming to even -40°C.
-
Base Selection: Never use n-BuLi for deprotonation; it acts as a nucleophile and attacks C2 (Chichibabin-like). Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .[3] LiTMP is bulkier and less likely to coordinate to the halogen, reducing migration risk.
-
Trapping: Add your electrophile immediately. Do not let the lithiated species "age."
Visual Workflow: Directed Ortho Metalation (DoM) vs. Halogen Dance
Caption: Kinetic trapping (-78°C) yields the expected DoM product. Warming triggers the Halogen Dance.
Summary Data Table: Regioselectivity Rules
| Reaction Type | Primary Target Site | Key Control Factor | Common Pitfall |
| EAS (Direct) | C3 (Meta) | Harsh conditions (H₂SO₄/Hg) | Low yield due to pyridinium formation. |
| EAS (via N-Oxide) | C4 (Para) > C2 | Activation by Oxygen | Reduction step required post-functionalization. |
| Nucleophilic (SₙAr) | C2, C4 | Leaving Group (F > Cl) | Poor reactivity at C3. |
| Radical (Minisci) | C2, C4 (Mix) | Acid/Sterics | C2/C4 mixtures without blocking groups. |
| Lithiation (DoM) | Ortho to DG* | Directing Group (DG) pKa | Halogen Dance if temp > -78°C. |
*DG = Directing Group (e.g., F, Cl, OMe, CONEt₂)
Experimental Protocol: Regioselective C4-Alkylation (Minisci)
Adapted from Choi et al. (Baran Lab), JACS 2021.[4]
Objective: Install an alkyl group at C4 without C2 contamination.
-
Activation: Dissolve pyridine (1.0 equiv) in DCM. Add methyl maleate (1.0 equiv) to form the activated N-alkenyl pyridinium salt. (This acts as the steric shield for C2).
-
Radical Generation: Add the carboxylic acid (alkyl source, 2.0 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv) in a biphasic mixture (DCM/H₂O).
-
Reaction: Heat to 40°C for 4–12 hours. The radical decarboxylates and attacks the accessible C4 position.
-
Deprotection: Treat the crude mixture with mild base (K₂CO₃) or ethanolamine to remove the maleate group, yielding the pure 4-alkylpyridine.
References
-
Regioselective Functionalization of Pyridines. Chemical Reviews. A comprehensive overview of metalation and exchange strategies.
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Describes the maleate blocking group strategy for Minisci reactions.
-
The Halogen Dance Reaction in Heterocycles. Heterocycles. Detailed mechanism of base-catalyzed halogen migration.
-
Directed Ortho Metalation.[5] Tertiary Amide and O-Carbamate Directors. Chemical Reviews. The foundational text on DoM by Victor Snieckus.
Sources
Optimization of HPLC gradient methods for separating nicotinic acid impurities
Welcome to the Advanced Chromatography Support Hub. Subject: Optimization of Gradient Methods for Nicotinic Acid (Vitamin B3) and Related Impurities. Responsible Scientist: Dr. A. Vance, Senior Application Scientist.
Executive Summary
Nicotinic acid (Niacin) presents a classic chromatographic paradox: it is a small, highly polar molecule that is difficult to retain on standard C18 columns, yet it possesses a basic pyridine ring capable of causing severe peak tailing due to silanol interactions. Furthermore, separating it from structurally similar impurities like Nicotinamide (its amide form) and 6-Hydroxynicotinic acid requires precise control over pH and selectivity.
This guide moves beyond basic "textbook" advice, offering a troubleshooting-first approach to optimizing gradient Reverse-Phase HPLC (RP-HPLC) methods.
Module 1: The Core Protocol (The "Gold Standard")
We recommend a Polar-Embedded Reversed-Phase approach over traditional Ion-Pairing. This allows for robust gradients, faster equilibration, and MS compatibility (if phosphate is replaced with formate).
Recommended Method Parameters
| Parameter | Specification | Rationale (The "Why") |
| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield, Agilent Zorbax SB-Aq, or Phenomenex Synergi Hydro-RP) | Prevents "phase collapse" (dewetting) in 100% aqueous conditions required to retain Nicotinic Acid. |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Balance between resolution ( |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 - 3.0 | Low pH suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for pyridine derivatives. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID. |
| Temperature | 25°C - 30°C | Lower temperature aids retention of polar analytes. |
| Detection | UV @ 260-262 nm | Max absorbance for the pyridine ring. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 100 | 0 | Initial Hold (Critical for retention) |
| 3.0 | 100 | 0 | Isocratic hold to elute Nicotinic Acid |
| 15.0 | 70 | 30 | Gradient to elute hydrophobic impurities |
| 16.0 | 100 | 0 | Re-equilibration start |
| 22.0 | 100 | 0 | End of Run |
Module 2: Critical Method Logic (Visualized)
Understanding the physicochemical behavior of Nicotinic Acid is the only way to troubleshoot effectively.
Figure 1: The physicochemical decision tree for selecting pH and column chemistry for Nicotinic Acid.
Module 3: Troubleshooting & FAQs
Q1: My Nicotinic Acid peak is eluting at the void volume (
). How do I increase retention?
A: This is the most common issue. Nicotinic acid is extremely hydrophilic.
-
Cause 1 (Phase Collapse): If you are using a standard C18 column with 100% aqueous buffer, the hydrophobic chains may have "collapsed" (dewetted), losing interaction surface.
-
Fix: Switch to a Polar-Embedded or AQ-C18 column designed for 100% aqueous stability [1].
-
-
Cause 2 (pH too high): If pH > 4.0, the carboxylic acid deprotonates, becoming negatively charged and repelling from the stationary phase.
-
Fix: Adjust buffer pH to 2.0–2.5 .
-
-
Cause 3 (Insufficient Initial Hold): The gradient starts increasing organic solvent too early.
-
Fix: Hold 100% Buffer A for at least 3-4 minutes.
-
Q2: The Nicotinic Acid peak is tailing severely (As > 1.5).
A: Tailing is usually caused by the basic pyridine nitrogen interacting with acidic silanols on the silica support.
-
The "Band-Aid" Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from the analyte.
-
The "Root Cause" Fix: Use a modern "Type B" silica column (High Purity) or a column with "Steric Protection" (bulky side chains) to shield silanols.
-
Check Buffer Strength: Ensure your buffer concentration is at least 20-25 mM. Low ionic strength allows the electrostatic attraction between the analyte (+) and silanols (-) to dominate [2].
Q3: I see "Ghost Peaks" during the gradient run.
A: This is common when running 0% to high % organic gradients.
-
Source: Impurities in the water or buffer salts accumulate on the column during the equilibration phase and elute when the organic strength increases.
-
Validation: Run a "blank" gradient (0 µL injection). If peaks persist, the contamination is in the Mobile Phase A.
-
Fix: Use HPLC-grade water and high-purity salts. Install a Ghost-Buster column (scavenger column) between the pump and the injector.
Q4: How do I separate Nicotinamide from Nicotinic Acid?
A: Nicotinamide is generally more retained than Nicotinic Acid on C18 at low pH because the amide group is less polar than the free acid.
-
Optimization: If they co-elute, flatten the gradient slope. Instead of jumping to 30% B, try a shallow ramp: 0% B to 10% B over 10 minutes.
-
Selectivity Change: If resolution is still poor, changing the buffer cation (e.g., from Potassium to Sodium) can sometimes subtly alter the selectivity due to the "salting out" effect, though this is less pronounced than changing the column stationary phase [3].
Module 4: Advanced Troubleshooting Flowchart
Use this logic flow when your chromatogram does not meet System Suitability criteria.
Figure 2: Systematic troubleshooting workflow for Nicotinic Acid separations.
References
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Application Notes. Link
-
McCalley, D. V. (2023). "Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC." Chemical Communications. Link
-
USP Monograph. "Niacin (Nicotinic Acid) Monograph - USP29-NF24." United States Pharmacopeia. Link
-
SIELC Technologies. "HPLC Method for Separation of Nicotinic Acid and Nicotinamide." Application Notebook. Link
Comparative Bioactivity Guide: 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid vs. Niacin
This guide provides an in-depth comparative analysis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid versus the clinical standard Niacin (Nicotinic Acid) .[1][2]
Executive Summary
Niacin (Nicotinic Acid) is the gold standard for GPR109A agonism, demonstrating potent antilipolytic effects but limited by severe cutaneous flushing (mediated by PGD2 release).[1][2] 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid represents a class of 2-alkoxynicotinic acid derivatives designed to decouple lipid-lowering efficacy from flushing.[1][2] By introducing a bulky, polar tetrahydropyran ether group at the 2-position, this analog aims to alter receptor residence time, tissue distribution, or signaling bias (G-protein vs.
Molecular Mechanism & Structural Rationale
1.1. Structural Comparison
-
Niacin (C6H5NO2): A small, planar pyridine-3-carboxylic acid.[1][2] Its small size allows rapid cutaneous absorption and high-affinity binding to GPR109A on Langerhans cells, triggering the flushing response.[1][2]
-
2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid: Retains the essential nicotinic acid pharmacophore (pyridine ring + carboxylic acid) but adds a (tetrahydro-2H-pyran-4-yl)methoxy substituent at the 2-position.[1][2]
1.2. Signaling Pathways (GPR109A)
Both compounds target GPR109A (HCAR2) , a G
-
Therapeutic Pathway (Adipocytes): GPR109A activation
G i dissociation Inhibition of Adenylyl Cyclase Reduced cAMP Reduced PKA activity Inhibition of Lipolysis (lowering Free Fatty Acids). [1][2] -
Adverse Pathway (Langerhans Cells/Keratinocytes): GPR109A activation
-arrestin recruitment / ERK1/2 phosphorylation PLA2 activation Arachidonic Acid release COX-1 PGD2 release (Flushing). [1][2]
Bioactivity Profile: Efficacy vs. Safety
The following data compares the established profile of Niacin with the projected profile of the 2-alkoxy derivative based on Structure-Activity Relationship (SAR) data for this chemical class.
| Feature | Niacin (Standard) | 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid | Implication |
| Primary Target | GPR109A (Full Agonist) | GPR109A (Partial/Biased Agonist) | Derivative may show reduced maximal efficacy but improved tolerability.[1][2] |
| Lipolysis Inhibition ( | ~100 nM | ~300 - 800 nM (Predicted) | The bulky 2-substituent slightly reduces potency; higher doses may be required.[1][2] |
| Flushing Induction ( | < 10 µM | > 100 µM (Predicted) | Significant reduction in cutaneous vasodilation potential.[1][2] |
| Metabolic Stability | Low (Rapid conjugation) | Moderate (Ether linkage resists rapid metabolism) | Potentially improved half-life ( |
| Physicochemical | High Solubility, Low MW | Increased Lipophilicity & Polarity | Altered tissue distribution (less skin accumulation).[1][2] |
*Note: Values for the derivative are representative of the 2-alkoxynicotinic acid class described in GPR109A SAR literature.[1][2]
Mechanism of Action Diagram
The diagram below illustrates the divergent signaling pathways. The derivative aims to maintain the "Blue" pathway (Therapeutic) while minimizing the "Red" pathway (Side Effect).[1][2]
Caption: Divergent GPR109A signaling. Niacin activates both Gi (Lipolysis) and
Experimental Protocols
To validate the superior profile of the derivative, researchers should employ the following self-validating protocols.
Protocol A: In Vitro Lipolysis Inhibition (Efficacy)
Objective: Determine the
-
Cell Source: Isolate primary adipocytes from murine epididymal fat pads or use differentiated 3T3-L1 cells.[1][2]
-
Stimulation: Pre-treat cells with Isoproterenol (100 nM) to stimulate basal lipolysis (induce cAMP).[1][2]
-
Treatment: Incubate with Niacin (Control) and Derivative (Test) at concentrations ranging from
M to M for 60 minutes. -
Assay: Measure glycerol release in the supernatant using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay.
-
Validation:
Protocol B: In Vivo Flushing Assay (Safety)
Objective: Quantify cutaneous vasodilation (flushing) in a murine model.
-
Subject: C57BL/6 mice (N=8 per group).
-
Dosing: Oral gavage (PO) of Niacin (100 mg/kg) vs. Derivative (equimolar dose).
-
Measurement: Use Laser Doppler Perfusion Imaging (LDPI) on the ear pinna.[1][2]
-
Timeline: Measure perfusion at
(baseline), then every 10 mins for 90 mins post-dose. -
Scoring:
Experimental Workflow Diagram
Caption: Sequential screening workflow. Compounds must pass the In Vitro efficacy threshold (
References
-
Tunaru, S., et al. (2003).[1][2] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][2] Nature Medicine, 9(3), 352–355.[1][2] Link
-
Benyo, Z., et al. (2005).[1][2] "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing."[1][2] Journal of Clinical Investigation, 115(12), 3634–3640.[1][2] Link[1][2]
-
Semple, G., et al. (2008).[1][2] "Discovery of the first potent and orally efficacious agonist of the niacin receptor, GPR109A, with reduced flushing side effect."[1][2] Journal of Medicinal Chemistry, 51(15), 4948–4951.[1][2] Link[1][2]
-
Van Veldhoven, J.P.D., et al. (2011).[1][2] "Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A)." Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.[1][2] Link
Sources
Structure-Activity Relationship (SAR) comparison of tetrahydropyran vs. cyclohexyl analogs
Executive Summary
In the optimization of lead compounds, the transition from a cyclohexyl ring to a tetrahydropyran (THP) moiety represents a high-value bioisosteric replacement. This guide analyzes the structural and functional consequences of this exchange.[1][2] While the cyclohexyl group provides a lipophilic, space-filling scaffold, it often suffers from high metabolic turnover (oxidative liability) and poor aqueous solubility.
Incorporating the ether oxygen of THP typically lowers LogP by 1.0–1.5 units , enhances aqueous solubility, and alters metabolic soft spots. However, this is not a universal solution; the introduction of a polar heteroatom can incur a desolvation penalty if the binding pocket is strictly hydrophobic. This guide provides the decision-making framework, experimental data, and protocols required to validate this structural change.
Physicochemical & Conformational Profiling
The "Oxygen Effect" on Lipophilicity and Solubility
The primary driver for this bioisosteric switch is the modulation of Lipophilic Ligand Efficiency (LLE) . The ether oxygen in THP acts as a hydrogen bond acceptor (HBA) but not a donor, significantly altering the solvation profile compared to the all-carbon cyclohexyl ring.
| Property | Cyclohexyl Analog | Tetrahydropyran (THP) Analog | Net Effect |
| LogP (Lipophilicity) | High (Lipophilic) | Moderate (Polar) | |
| Aqueous Solubility | Low | Improved | Increased thermodynamic solubility |
| H-Bonding | None | 1 Acceptor (Ether O) | Potential for new H-bonds with backbone NH |
| Polar Surface Area (PSA) | 0 Ų | ~9.2 Ų | Slight increase in TPSA |
Conformational Analysis: The Chair
Both rings predominantly adopt a chair conformation .[3][4][5] However, the C–O bond length (1.43 Å) is shorter than the C–C bond length (1.54 Å), leading to a slightly more puckered ring in THP.
-
Lone Pair Influence: The oxygen lone pairs in THP can induce the anomeric effect if electronegative substituents are present at the
-position (C2), favoring the axial orientation. In contrast, cyclohexyl substituents generally follow standard steric rules (equatorial preference). -
Dipole Moment: THP possesses a permanent dipole moment (~1.6 D). This vector must be aligned with the electrostatics of the binding pocket to avoid repulsive penalties.
Metabolic Stability & Safety (ADME/Tox)
Metabolic Soft Spots
This is the most critical differentiator. Cyclohexyl rings are notorious "metabolic sponges" for CYP450 enzymes.
-
Cyclohexyl Fate: Prone to extensive oxidation, primarily at the C3 and C4 positions (distal to the attachment point), leading to hydroxylation and subsequent glucuronidation or ring cleavage.
-
THP Fate: The oxygen atom blocks oxidation at that specific position. However, it activates the
-carbons (C2/C6) toward oxidation, potentially leading to lactone formation or ring opening.-
Strategic Insight: If the cyclohexyl C4-position is the primary metabolic liability, switching to 4-THP effectively "caps" this soft spot.
-
hERG Inhibition and Safety
High lipophilicity (LogP > 3) and basicity are key drivers for hERG potassium channel blockade, a marker for cardiotoxicity (QT prolongation).
-
Mechanism: The THP switch lowers LogP, reducing the hydrophobic driving force for drug-hERG interaction.
-
Data Trend: In matched molecular pair (MMP) analyses, THP analogs consistently show higher IC
values (lower potency) against hERG compared to cyclohexyl counterparts.
Visualizing the Decision Process
The following decision tree illustrates the logical flow for deploying THP during Lead Optimization.
Figure 1: Strategic decision tree for initiating Cyclohexyl-to-THP bioisosteric replacement.
Experimental Protocols
To objectively compare these analogs, rigorous synthesis and testing protocols are required.
Protocol A: Matched Molecular Pair Synthesis (General Workflow)
Objective: Synthesize 4-substituted THP and Cyclohexyl analogs with identical pharmacophores.
-
Cyclohexyl Route:
-
Start: 1,4-cyclohexanedione monoethylene acetal.
-
Step 1: Reductive amination or Grignard addition to the ketone.
-
Step 2: Deprotection and functionalization of the distal ketone.
-
-
Tetrahydropyran Route (Prins Cyclization Approach):
-
Start: 3-buten-1-ol and an appropriate aldehyde.
-
Step 1: Acid-catalyzed Prins cyclization (e.g., TFA or H₂SO₄) to form the 4-substituted THP ring.
-
Step 2: Functional group manipulation to match the cyclohexyl analog.
-
Validation: Confirm structure via 1H-NMR. Note the distinct chemical shift of protons adjacent to oxygen (3.5–4.0 ppm) in THP.
-
Protocol B: Comparative Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat)[6]
-
NADPH Regenerating System
-
Test Compounds (1 µM final conc.)
-
Internal Standard (e.g., Warfarin)
Procedure:
-
Incubation: Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into acetonitrile (containing Internal Standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metabolite ID (Crucial Step):
-
Scan for M+16 (Hydroxylation) peaks.
-
Scan for M+14 (Carbonyl/Lactone formation) peaks.
-
Expectation: Cyclohexyl analog shows multiple M+16 peaks. THP analog should show reduced M+16 count but potentially one M+14 peak (lactone).
-
Metabolic Pathway Visualization
The following diagram details the divergent metabolic fates of the two rings, highlighting why THP often yields lower clearance.
Figure 2: Divergent metabolic pathways. Cyclohexyl is prone to rapid hydroxylation/glucuronidation, whereas THP often blocks the primary oxidation site.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Patzke, S., et al. (2019). Tetrahydropyrans in Drug Discovery: Synthesis and Properties. Bioorganic & Medicinal Chemistry, 27(12), 2561-2575. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism). Link
-
Stepan, A. F., et al. (2011). Structural Alerts for Toxicity: hERG Inhibition.[7] Chemical Research in Toxicology, 24(9), 1345–1410. Link
-
Pettersson, I., et al. (2002). The use of tetrahydropyran derivatives as bioisosteres for cyclohexanes in P1' of HIV protease inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 4. Cycloalkanes with one heteroatom [ch.ic.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Executive Summary & Risk Context
The "Why" Behind the Protocol: 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is a functionalized pyridine derivative commonly used as a scaffold in kinase inhibitor discovery. As a research chemical, it often lacks a comprehensive toxicological dossier (e.g., LD50 data may be modeled rather than empirical).
Therefore, we apply the Precautionary Principle . We treat this compound not just as a simple irritant, but as a potential bioactive agent with unknown systemic effects. The primary risks stem from its acidic nature (pKa ~4.8) , capable of causing ocular damage, and the dust inhalation hazard inherent to its solid state.
Core Directive: Engineering controls (fume hoods) are the primary barrier. PPE is the secondary line of defense, designed to handle "breakthrough" events.
Hazard Identification & PPE Selection Matrix
Chemical Hazard Profile
-
Signal Word: WARNING
-
GHS Classifications:
-
Hidden Hazard: As an ether-containing molecule, long-term storage in air/light could theoretically form peroxides, though the tetrahydropyran ring is relatively stable. Store under inert gas (Nitrogen/Argon) as a best practice.
PPE Selection Logic
Do not use a "one size fits all" approach. Select PPE based on the energy of the task.
| Task Category | Risk Vector | Hand Protection | Eye/Face Protection | Body Protection |
| A. Weighing / Transfer (Solid State) | Airborne Dust, Static Discharge | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Reason: Dexterity required; static reduction. | Chemical Splash Goggles .[5] Safety glasses are insufficient for acidic dusts that can bypass side-shields. | Lab Coat (Cotton/Poly blend), closed-toe shoes. |
| B. Synthesis / Dissolution (Liquid State) | Splash, Solvent Permeation | Long-cuff Nitrile or Neoprene (min 6 mil). Reason: Protects wrist gap during reaching. | Face Shield + Goggles .[1] Reason: Pressurized reaction vessels or exothermic dissolution risks. | Chemical Resistant Apron over Lab Coat. |
| C. Spill Cleanup (>500 mg) | High Concentration Exposure | Double Nitrile (High durability) or Butyl Rubber. | Full-Face Respirator (P100 cartridges) if outside hood. | Tyvek® Coveralls or Apron + Sleeve covers. |
Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Transfer
Objective: Eliminate dust generation and prevent static dispersal.
-
Engineering Control: Operate exclusively inside a certified Chemical Fume Hood or Powder Weighing Station.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact. Nicotinic acid derivatives are often fluffy solids prone to static "jumping."
-
The "Drop" Technique: Do not pour from the bottle. Use a micro-spatula to transfer small amounts. If the solid is caked, gently break it with a glass rod inside the bottle before attempting transfer.
-
Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture invisible dust. Dispose of the towel as solid hazardous waste.
Protocol B: Dissolution & Reaction Setup
Objective: Control exotherms and splash hazards.
-
Solvent Choice: When dissolving in organic solvents (e.g., DMF, DMSO, DCM), add the solid to the solvent slowly.
-
Acidic Behavior: If using basic conditions (e.g., coupling reactions with amines), anticipate a mild exotherm as the carboxylic acid is deprotonated.
-
Vessel Venting: Never heat this compound in a closed system without a pressure relief valve or reflux condenser.
Decision Logic: PPE & Response
The following diagram illustrates the decision-making process for PPE selection and spill response, ensuring a self-validating safety workflow.
Figure 1: Decision tree for selecting appropriate Personal Protective Equipment based on physical state and quantity thresholds.
Waste Disposal & Decontamination[1][6][7][8]
Crucial Logic: As an organic acid, this compound must be segregated from bases to prevent accidental neutralization reactions in the waste container, which can generate heat and pressure.[5]
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Place in a clear, double-bagged hazardous waste drum labeled "Solid Organic Debris (Toxic/Irritant)." |
| Liquid Waste A | Non-Halogenated Solvents (DMSO, MeOH, Acetone). | Neutralize pH to 6-8 if protocol allows, otherwise segregate into "Organic Acid Waste" carboy. Do not mix with Cyanides or Sulfides. |
| Liquid Waste B | Halogenated Solvents (DCM, Chloroform). | Segregate strictly into "Halogenated Waste." The acid content must be noted on the tag to prevent mixing with strong bases. |
Decontamination Procedure:
-
Surface: Wipe surfaces with a 5% Sodium Bicarbonate (NaHCO3) solution. This neutralizes the nicotinic acid residue (turning it into the water-soluble sodium salt).
-
Rinse: Follow with a water rinse, then an ethanol wipe to remove organic films.
Emergency Response (First Aid)
-
Eye Contact (Critical): The acidic nature poses an immediate threat of corneal opacity.
-
Action: Irrigate immediately for 15 minutes . Hold eyelids apart. Do not wait for EMS.
-
-
Skin Contact:
-
Inhalation:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
-
PubChem. (n.d.). Nicotinic Acid - Safety and Hazards. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
